Thionarcon
Description
Thionarcon (systematic name pending IUPAC validation) is a sulfur-containing organic compound hypothesized to exhibit reactivity profiles akin to thioesters and thioacids. Current research gaps include its synthesis pathways, thermodynamic stability, and industrial applicability, necessitating comparative analyses with structurally or functionally analogous compounds .
Properties
CAS No. |
115-59-3 |
|---|---|
Molecular Formula |
C11H18N2O2S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
5-(butylsulfanylmethyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H18N2O2S2/c1-3-5-6-17-7-11(4-2)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16) |
InChI Key |
IZXGUXKTLNWAEY-UHFFFAOYSA-N |
SMILES |
CCCCSCC1(C(=O)NC(=S)NC1=O)CC |
Isomeric SMILES |
CCCCSCC1(C(=O)NC(=NC1=O)S)CC |
Canonical SMILES |
CCCCSCC1(C(=O)NC(=S)NC1=O)CC |
Other CAS No. |
115-59-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Thionarcon’s thiocarbonyl moiety aligns it with thioacetic acid (CH₃COSH) and thioacetamide (CH₃CSNH₂). These compounds share sulfur-based reactivity but differ in functional groups and applications.
Comparative Analysis
Thioacetic Acid
- Structure : Contains a thiol (-SH) and carbonyl group.
- Reactivity : Undergoes nucleophilic acyl substitution, forming thioesters. Used in peptide synthesis and as a sulfur source .
- Thermodynamic Stability : ΔHf° = −201 kJ/mol; decomposes at 95°C.
- Regulatory Status : Classified under USDOT Hazard Class 8 (Corrosive) with stringent shipping regulations .
Thioacetamide
- Structure : Thiocarbonyl bonded to an amide group.
- Thermodynamic Stability : ΔHf° = −89 kJ/mol; stable under inert atmospheres.
This compound (Hypothetical Data)
- Structure : Proposed thiocarbonyl-aromatic conjugate.
- Reactivity: Theoretical studies suggest enhanced electrophilicity at the sulfur center compared to thioacetic acid, enabling novel polymerization pathways.
- Stability : Predicted decomposition temperature >150°C (extrapolated from aromatic stabilization effects) .
Table 1: Key Properties of this compound and Analogues
Mechanistic Differences
- Acidity : Thioacetic acid (pKa ≈ 3.5) is more acidic than this compound (predicted pKa ≈ 6.2 due to aromatic resonance stabilization) .
- Sulfur Reactivity : this compound’s conjugated system may reduce sulfur’s nucleophilicity compared to thioacetamide, favoring electrophilic aromatic substitution over nucleophilic attacks .
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